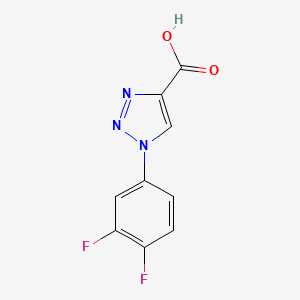

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLHPAYIZDVIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of triazole-carboxylic acids are highly dependent on the substituents at the 1- and 5-positions of the triazole ring. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The 3,4-difluorophenyl group (target compound) and 4-CF₃/4-Cl substituents enhance acidity and metabolic stability, which may improve target binding but reduce cell permeability due to ionization .

- Amino Groups: The 2-aminophenyl analogue’s antibacterial activity is attributed to its ε-amino acid structure, enabling interactions with bacterial cell walls .

- Tautomerism : The 5-formyl derivative’s tautomeric behavior (cyclic vs. open-chain forms) offers versatility in synthetic applications, such as forming Schiff bases or coordinating metals .

Physicochemical Properties

| Property | 1-(3,4-Difluorophenyl)-... | 1-(4-Chlorophenyl)-5-CF₃-... | 1-(Thiazol-2-yl)-... |

|---|---|---|---|

| Molecular Weight | 225.15 | 290.21 | 199.19 |

| Predicted pKa | ~3.5 (estimated) | ~2.8 (CF₃ group) | 3.0–4.0 (zwitterion) |

| Lipophilicity (LogP) | 1.8–2.2 (estimated) | 2.5–3.0 | 1.2–1.6 |

Biological Activity

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving click chemistry, particularly the azide-alkyne cycloaddition reaction. The general synthetic pathway involves the reaction of 3,4-difluorobenzyl azide with an appropriate alkyne under copper(I) catalysis to form the triazole ring. Subsequent carboxylation leads to the formation of the carboxylic acid functional group.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit potent antimicrobial properties. For example, a study evaluated a series of triazole compounds and found that those containing a 3,4-difluorophenyl group displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for some derivatives was as low as 0.195 μg/mL against S. aureus .

Anticancer Potential

The anticancer activity of triazole derivatives has also been extensively studied. A specific derivative of this compound was evaluated for its cytotoxic effects on different cancer cell lines. The compound exhibited selective cytotoxicity comparable to standard chemotherapeutics like doxorubicin. It induced apoptosis in Jurkat T-cells by causing DNA fragmentation and reducing mitochondrial membrane potential .

The mechanism underlying the biological activity of these compounds often involves interaction with cellular targets such as kinases and other enzymes implicated in cancer progression and bacterial resistance. For instance, some studies suggest that triazole derivatives may inhibit Src kinase activity, which is crucial for tumor growth and metastasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of triazoles linked with ciprofloxacin and evaluated their antibacterial properties against clinical isolates of bacteria. The compound with a 3-Cl,4-F substitution showed promising results against multiple strains with significantly lower MIC values compared to traditional antibiotics .

Case Study 2: Antitumor Activity

In another investigation focusing on the cytotoxic effects of triazole derivatives on cancer cell lines, it was found that certain compounds induced apoptosis through mitochondrial pathways and DNA damage mechanisms, suggesting their potential as anticancer agents .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method leverages click chemistry for regioselective triazole formation.

Procedure:

- Step 1 : Synthesize 3,4-difluorophenyl azide via diazotization of 3,4-difluoroaniline with sodium nitrite/HCl, followed by azide substitution.

- Step 2 : React the azide with propiolic acid (or its ester) under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate).

- Step 3 : Hydrolyze the ester intermediate (if used) to the carboxylic acid using NaOH/HCl.

Key Data:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Reaction Time | 12–48 h at 25–100°C | |

| Yield (Triazole Ester) | 70–88% | |

| Hydrolysis Efficiency | >95% (using 2N NaOH, 2 h reflux) |

Advantages : High regioselectivity, mild conditions.

Limitations : Requires handling of explosive azides.

One-Step Synthesis via β-Ketoester-Azide Cyclization

This method, adapted from US6642390B2, avoids multi-step protocols.

Procedure:

- React 3,4-difluorophenyl azide with ethyl propiolate (β-ketoester analog) in the presence of a base (e.g., K₂CO₃).

- Direct isolation of the carboxylic acid via acid workup.

Key Data:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Base | K₂CO₃ or NaHCO₃ | |

| Solvent | DMF or THF | |

| Yield | 50–65% |

Advantages : Scalable, avoids intermediate purification.

Limitations : Lower yields compared to CuAAC.

Bromo-Triazole Intermediate Carboxylation

Based on US20180029999A1, this method uses halogenated precursors for carboxylation.

Procedure:

- Step 1 : Synthesize 1-(3,4-difluorophenyl)-4,5-dibromo-1H-1,2,3-triazole via bromination.

- Step 2 : Perform Grignard reagent (iPrMgCl·LiCl)-mediated carboxylation with CO₂.

- Step 3 : Acidic workup to isolate the carboxylic acid.

Key Data:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Carboxylation Temp | −30°C to 25°C | |

| Yield | 49–61% | |

| Purity | >95% (after crystallization) |

Advantages : Suitable for electron-deficient aryl groups.

Limitations : Multi-step, requires hazardous bromine handling.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity | Safety Concerns |

|---|---|---|---|---|

| CuAAC | 70–88 | High | High | Azide instability |

| β-Ketoester Cyclization | 50–65 | Moderate | Moderate | Base handling |

| Bromo-Triazole Route | 49–61 | Low | High | Bromine/CO₂ exposure |

Characterization Data

Industrial Considerations

- Cost Efficiency : CuAAC is preferred for small-scale synthesis, while β-ketoester cyclization suits bulk production.

- Environmental Impact : Bromo-triazole methods generate halogenated waste, requiring specialized disposal.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using 3,4-difluoroaniline-derived azides and propiolic acid derivatives. Key parameters include:

- Catalyst System: Copper(II) sulfate pentahydrate with sodium ascorbate (reducing agent) in a 1:2 molar ratio to minimize side reactions .

- Solvent Optimization: Use tert-butanol/water (1:1 v/v) to enhance reaction homogeneity and yield.

- Purification: Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol improves purity (>95%) .

Q. How can researchers address low aqueous solubility during biological assays?

Methodological Answer: Low solubility (common in fluorinated triazoles) can be mitigated by:

- Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain bioactivity without cytotoxicity .

- Derivatization: Synthesize methyl or ethyl esters via esterification (e.g., H₂SO₄-catalyzed reflux with methanol), then hydrolyze post-assay .

- pH Adjustment: Ionize the carboxylic acid group at pH 7.4–8.0 to enhance solubility .

Q. What analytical techniques are recommended for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR (δ -110 to -125 ppm for difluorophenyl groups) and ¹H NMR (triazole protons at δ 8.2–8.5 ppm) confirm regiochemistry .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 6.8 min) to assess purity (>98%) .

- Mass Spectrometry (HRMS): Compare observed [M+H]⁺ (theoretical: 255.05) with experimental values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

Methodological Answer:

- Targeted Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 5-position to enhance binding to kinase ATP pockets .

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 or CYP450 enzymes, focusing on hydrogen bonding with the carboxylic acid group .

- Biological Validation: Screen derivatives in enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., celecoxib for COX-2) .

Q. What strategies resolve contradictory data in reported biological activities?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity) and enzyme batches to minimize variability .

- Metabolite Profiling: Conduct LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Orthogonal Assays: Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .

Q. How can computational modeling predict off-target interactions?

Methodological Answer:

- Pharmacophore Mapping: Generate models using Schrödinger Phase to identify critical interactions (e.g., triazole-π stacking with P-glycoprotein) .

- Machine Learning: Train random forest models on ChEMBL data to predict CYP3A4 inhibition, reducing hepatotoxicity risks .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for fluorine substituent effects .

Q. What are the best practices for safe handling and waste disposal?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Waste Neutralization: Treat acidic waste with 10% sodium bicarbonate before disposal in designated containers .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.